molecular formula C12H14BrNO3 B8149077 4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine

4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine

Cat. No.: B8149077
M. Wt: 300.15 g/mol
InChI Key: MODQBAXHYDUYHW-UHFFFAOYSA-N
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Description

4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine is a chemical compound that features a morpholine ring attached to a benzodioxole moiety, which is further substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by a series of reactions to introduce the morpholine ring. One common method includes:

    Bromination: 1,3-benzodioxole-5-carboxaldehyde is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Intermediate: The brominated product is then reacted with a suitable amine, such as morpholine, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.

    (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Another brominated benzodioxole derivative with different functional groups.

Uniqueness

4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine is unique due to the presence of both the brominated benzodioxole and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(6-bromo-1,3-benzodioxol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-6-12-11(16-8-17-12)5-9(10)7-14-1-3-15-4-2-14/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODQBAXHYDUYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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